molecular formula C7H13NO B098500 6-Ethoxy-2,3,4,5-tetrahydropyridine CAS No. 15200-13-2

6-Ethoxy-2,3,4,5-tetrahydropyridine

Cat. No.: B098500
CAS No.: 15200-13-2
M. Wt: 127.18 g/mol
InChI Key: WOZDKJXZGHBIPP-UHFFFAOYSA-N
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Description

6-Ethoxy-2,3,4,5-tetrahydropyridine is a heterocyclic organic compound with the molecular formula C7H13NO. It is a derivative of tetrahydropyridine, characterized by the presence of an ethoxy group at the 6th position of the tetrahydropyridine ring.

Biochemical Analysis

Biochemical Properties

6-Ethoxy-2,3,4,5-tetrahydropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cyclooxygenase 2 and various kinases . These interactions often involve the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing the downstream effects of these pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, such as those mediated by kinases and phosphatases . By modulating these pathways, this compound can alter gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of specific genes involved in cell proliferation, apoptosis, and differentiation . These changes can have profound effects on cell function and overall cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can lead to the inhibition or activation of these biomolecules, thereby altering their functions. For example, this compound can inhibit the activity of cyclooxygenase 2, reducing the production of pro-inflammatory mediators . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity . These temporal effects are important for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolic transformations can affect the biological activity and toxicity of this compound. Additionally, this compound can influence metabolic flux and metabolite levels in cells, further impacting cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, binding to plasma proteins can modulate the bioavailability and distribution of this compound in the body .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localizations can enhance or inhibit the activity of this compound, depending on the context of its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2,3,4,5-tetrahydropyridine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3,4,5-tetrahydropyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like distillation and chromatography would be employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2,3,4,5-tetrahydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Ethoxy-2,3,4,5-tetrahydropyridine has several applications in scientific research:

Comparison with Similar Compounds

6-Ethoxy-2,3,4,5-tetrahydropyridine can be compared with other tetrahydropyridine derivatives such as:

    6-Methoxy-2,3,4,5-tetrahydropyridine: Similar structure but with a methoxy group instead of an ethoxy group.

    2,3,4,5-Tetrahydropyridine: The parent compound without any substituents.

    6-Acetyl-2,3,4,5-tetrahydropyridine: Contains an acetyl group at the 6th position

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other derivatives.

Properties

IUPAC Name

6-ethoxy-2,3,4,5-tetrahydropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-9-7-5-3-4-6-8-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZDKJXZGHBIPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480599
Record name 2-ethoxy-3,4,5,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15200-13-2
Record name 2-ethoxy-3,4,5,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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